molecular formula C14H15F2N3O B6457558 6-(difluoromethyl)-N-(2-ethoxyphenyl)-2-methylpyrimidin-4-amine CAS No. 2548999-48-8

6-(difluoromethyl)-N-(2-ethoxyphenyl)-2-methylpyrimidin-4-amine

Cat. No.: B6457558
CAS No.: 2548999-48-8
M. Wt: 279.28 g/mol
InChI Key: QDHIZWNLDIXXBC-UHFFFAOYSA-N
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Description

6-(difluoromethyl)-N-(2-ethoxyphenyl)-2-methylpyrimidin-4-amine is a chemical compound with a complex structure that includes a pyrimidine ring substituted with difluoromethyl, ethoxyphenyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(difluoromethyl)-N-(2-ethoxyphenyl)-2-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the reaction of 2-ethoxyaniline with difluoromethylpyrimidine under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(difluoromethyl)-N-(2-ethoxyphenyl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include halogens (for substitution), hydrogen peroxide (for oxidation), and sodium borohydride (for reduction). The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylpyrimidine derivatives, while substitution reactions may produce various substituted pyrimidines.

Scientific Research Applications

6-(difluoromethyl)-N-(2-ethoxyphenyl)-2-methylpyrimidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(difluoromethyl)-N-(2-ethoxyphenyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents, such as:

  • 4-(4-tert-butyl-2-ethoxyphenyl)-2-(2,6-difluorophenyl)oxazole
  • (RS)-5-tert-Butyl-2-[2-(2,6-difluorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]phenetole

Uniqueness

6-(difluoromethyl)-N-(2-ethoxyphenyl)-2-methylpyrimidin-4-amine is unique due to its specific combination of substituents, which confer distinct chemical properties and potential applications. Its difluoromethyl group, in particular, may enhance its stability and reactivity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

6-(difluoromethyl)-N-(2-ethoxyphenyl)-2-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N3O/c1-3-20-12-7-5-4-6-10(12)19-13-8-11(14(15)16)17-9(2)18-13/h4-8,14H,3H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHIZWNLDIXXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2=NC(=NC(=C2)C(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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